molecular formula C8H11NO4S2 B8765156 n-(Methylsulfonyl)-n-phenylmethanesulfonamide

n-(Methylsulfonyl)-n-phenylmethanesulfonamide

Cat. No.: B8765156
M. Wt: 249.3 g/mol
InChI Key: IADJFFRYWBYPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(Methylsulfonyl)-n-phenylmethanesulfonamide: is an organic compound with the molecular formula C8H11NO4S2 . It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Laboratory Synthesis: The synthesis of n-(Methylsulfonyl)-n-phenylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-methyl-N-phenylamine in the presence of a base such as triethylamine.

    Industrial Production: On an industrial scale, the production method is similar but optimized for larger quantities. The reaction conditions are carefully controlled to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products

Mechanism of Action

The mechanism by which n-(Methylsulfonyl)-n-phenylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction often involves hydrogen bonding and van der Waals forces .

Properties

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

IUPAC Name

N-methylsulfonyl-N-phenylmethanesulfonamide

InChI

InChI=1S/C8H11NO4S2/c1-14(10,11)9(15(2,12)13)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

IADJFFRYWBYPAR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC=C1)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.